molecular formula C5H2Cl3Si B12593270 CID 78064682

CID 78064682

Katalognummer: B12593270
Molekulargewicht: 196.51 g/mol
InChI-Schlüssel: SIFOSZRSQVQSKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78064682” is a chemical substance listed in the PubChem database. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78064682” involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.

Industrial Production Methods: Industrial production methods for “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The specific details of these methods are often proprietary and may be protected by patents.

Analyse Chemischer Reaktionen

Types of Reactions: The compound “CID 78064682” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products can include various derivatives and intermediates that may have distinct chemical properties and applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: In the field of chemistry, “CID 78064682” is used as a reagent or intermediate in various chemical reactions. Its unique chemical properties make it valuable for synthesizing other compounds and studying reaction mechanisms.

Biology: In biology, “this compound” may be used in research related to cellular processes and biochemical pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine: In medicine, “this compound” may have potential applications as a pharmaceutical agent. Research into its pharmacological properties and mechanism of action can help identify its therapeutic potential for treating specific diseases.

Industry: In industry, “this compound” can be used in the production of various chemical products. Its chemical properties make it suitable for applications in materials science, manufacturing, and other industrial processes.

Wirkmechanismus

The mechanism of action of “CID 78064682” involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes and cellular functions. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to “CID 78064682” can be identified based on their chemical structure and properties. These compounds may share similar functional groups and reactivity, making them useful for comparative studies.

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.

Conclusion

The compound “this compound” is a valuable chemical substance with diverse applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanism of action can provide valuable insights into its utility and potential for future research and development.

Eigenschaften

Molekularformel

C5H2Cl3Si

Molekulargewicht

196.51 g/mol

InChI

InChI=1S/C5H2Cl3Si/c6-3-1-4(7)9-5(8)2-3/h1-2H

InChI-Schlüssel

SIFOSZRSQVQSKP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C([Si]=C1Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.